molecular formula C8H11F2NSi B8249811 2,5-Difluoro-4-(trimethylsilyl)pyridine CAS No. 851386-41-9

2,5-Difluoro-4-(trimethylsilyl)pyridine

Cat. No. B8249811
CAS RN: 851386-41-9
M. Wt: 187.26 g/mol
InChI Key: TYGGNBXLTGMLTM-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C8H11F2NSi and its molecular weight is 187.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Metalation and Carboxylation

Bobbio and Schlosser (2005) described the application of "regioexhaustive substitution" to 2,5-difluoropyridine. They successfully applied regioselective metalation and subsequent carboxylation using either chlorine or trimethylsilyl as protective groups. This process yielded several fluorinated pyridinecarboxylic acids from the starting material (Bobbio & Schlosser, 2005).

Synthesis of Electron Acceptors

Iwatsuki, Kubo, and Iwase (1993) synthesized a novel electron acceptor, 2,5-Bis(4'-(dimethylamino)pyridinio)-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), in a charge-transfer complex. This involved the reaction of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane with N-trimethylsilyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate (Iwatsuki, Kubo, & Iwase, 1993).

Crystal and Molecular Structure Analysis

Riedmiller, Jockisch, and Schmidbaur (1999) investigated the crystal and molecular structure of 2-Trimethylsilyl-pyridines. They observed a significant bending of the Me3Ge substituent towards the nitrogen heteroatom, providing insights into the intrinsic properties of the heteroarene skeleton (Riedmiller, Jockisch, & Schmidbaur, 1999).

Synthesis of 2,5-Bis(2-pyridyl)thiophene

Al-taweel (2002) reported the preparation of 2,5-Bis(2-pyridyl)thiophene. The process involved several steps, starting from the reaction of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation and oxidative coupling (Al-taweel, 2002).

Solution and Solid-State Structure Analysis

Hassall, Schiesser, and White (2007) studied the solution and solid-state structure of 2- and 4-Bis(trimethylsilyl)methylpyridinium cations. They focused on the changes in the 13CH−29SiMe3 coupling constant and rotation barrier about the Cipso−CH bond, providing valuable data for understanding the interaction between trimethylsilyl substituents and the aromatic system (Hassall, Schiesser, & White, 2007).

properties

IUPAC Name

(2,5-difluoropyridin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)7-4-8(10)11-5-6(7)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGGNBXLTGMLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279990
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851386-41-9
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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